BOC-L-phenylalanine-d8
Description
Significance of Deuterium-Labeled Compounds in Biological Research Methodologies
Deuterium (B1214612), a stable isotope of hydrogen, is a particularly valuable label in biological research. clearsynth.com Its greater mass compared to protium (B1232500) (the common isotope of hydrogen) can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.com This effect can be exploited to study reaction mechanisms. symeres.comthalesnano.com Furthermore, deuterium-labeled compounds are chemically similar to their non-labeled counterparts, generally retaining their biochemical activity and selectivity. This makes them excellent tracers for studying metabolic pathways, drug metabolism, and the pharmacokinetics of various compounds. symeres.comclearsynth.com The use of deuterium labeling can provide critical insights into how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com
Strategic Applications of L-Phenylalanine Isotopic Variants in Modern Biological Inquiry
L-Phenylalanine, an essential amino acid, is a precursor to several important biomolecules, including tyrosine, dopamine, and norepinephrine. smolecule.com Isotopic variants of L-Phenylalanine are widely used to study protein synthesis and amino acid metabolism. researchgate.net For instance, L-[ring-d5]phenylalanine has been used to intrinsically label milk and meat proteins to investigate the availability of dietary protein-derived amino acids. researchgate.netbohrium.comnih.gov These labeled proteins serve as powerful tools to understand how the food matrix affects the absorption and utilization of amino acids. bohrium.comnih.gov Other isotopic variants, such as those labeled with ¹³C or ¹⁵N, are used in a variety of metabolic studies, including quantifying protein synthesis rates and monitoring phenylalanine utilization in different physiological and pathological states. isotope.com
Unique Attributes and Research Utility of L-Phenyl-d5-alanine-2,3,3-d3
L-Phenyl-d5-alanine-2,3,3-d3 is a specific isotopologue of L-Phenylalanine where five hydrogen atoms on the phenyl ring and three hydrogen atoms at the 2 and 3 positions of the alanine (B10760859) side chain are replaced with deuterium. nih.gov This extensive deuteration results in a significant mass shift (M+8), making it an excellent internal standard for mass spectrometry-based quantification of unlabeled L-Phenylalanine. sigmaaldrich.com Its synthesis has been described via the enzymatic deacylation of its acetyl derivative, which is obtained through the catalytic deuteration of a benzaldehyde-d6 (B91794) derivative. cdnsciencepub.com Due to its distinct mass and similar chemical properties to the natural amino acid, it is highly valuable in metabolic and nutrition research. lgcstandards.com
Interactive Data Table: Physicochemical Properties of Phenylalanine Isotopologues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | M |
| L-Phenyl-d5-alanine | C₉H₆D₅NO₂ | 170.22 | M+5 |
| L-Phenyl-d5-alanine-2,3,3-d3 | C₉H₃D₈NO₂ | 173.24 | M+8 |
| L-Phenylalanine-¹³C₆ | ¹³C₆C₃H₁₁NO₂ | 171.15 | M+6 |
| L-Phenylalanine-¹³C₉, ¹⁵N | ¹³C₉H₁₁¹⁵NO₂ | 175.12 | M+10 |
Data sourced from multiple chemical information databases. isotope.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-WYMAAGAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Purity Assessment of L Phenyl D5 Alanine 2,3,3 D3
Stereoselective and Site-Specific Deuteration Strategies
The synthesis of L-Phenyl-d5-alanine-2,3,3-d3, a molecule with deuterium (B1214612) atoms specifically incorporated into both its aromatic ring and aliphatic backbone, requires a multi-step approach that combines stereoselective synthesis with site-specific deuteration reactions.
Chemical Synthesis Pathways for Specific Deuteration of Phenylalanine Backbone and Aromatic Ring
The chemical synthesis of L-Phenyl-d5-alanine-2,3,3-d3 typically involves a convergent strategy where the deuterated phenyl ring and the deuterated and stereochemically defined alanine (B10760859) backbone are prepared separately and then combined.
Deuteration of the Aromatic Ring: The preparation of a pentadeuterated benzene (B151609) ring serves as a crucial first step. This can be achieved through methods such as the acid-catalyzed hydrogen-deuterium exchange of benzene in the presence of a strong deuterated acid like deuterated trifluoromethanesulfonic acid (TfOD) or through catalytic deuteration using transition metal catalysts like platinum or palladium in a deuterium gas (D₂) atmosphere. Another approach involves the use of deuterated starting materials in a multi-step synthesis. For instance, the reduction of a halogenated benzene derivative with a deuterium source can yield the desired pentadeuterated phenyl group.
Deuteration and Stereocontrol of the Alanine Backbone: The introduction of deuterium at the C-2 and C-3 positions of the alanine backbone with stereochemical control is a significant challenge. One common strategy involves the use of a chiral auxiliary to direct the stereoselective introduction of deuterium. For example, an N-phthaloyl protecting group can be used to control the stereochemistry at the α-carbon. The synthesis can proceed through a stereocontrolled reduction of a suitable precursor, such as a deuterated α,β-unsaturated phenylalanine derivative, using a chiral catalyst.
Catalytic methods have also been developed for the selective deuteration of the phenylalanine backbone. For instance, palladium on carbon (Pd/C) can be used as a catalyst in a deuterium oxide (D₂O) and hydrogen gas (H₂) system. By carefully controlling the reaction temperature, selective deuteration at the β-position (C-3) can be achieved without significant racemization. At higher temperatures, deuteration at the α-position (C-2) can also occur.
A plausible synthetic route could involve the following key steps:
Synthesis of pentadeuterated benzyl (B1604629) bromide: Starting from commercially available deuterated benzene, a Friedel-Crafts acylation followed by reduction and bromination can yield pentadeuterated benzyl bromide.
Stereoselective synthesis of a deuterated alanine synthon: This can be achieved by employing a chiral glycine (B1666218) enolate equivalent, which is then alkylated with the pentadeuterated benzyl bromide. Subsequent deuteration at the α and β positions can be accomplished through base-catalyzed exchange in a deuterated solvent, with the chiral auxiliary ensuring stereocontrol.
Deprotection and purification: The final step involves the removal of all protecting groups to yield L-Phenyl-d5-alanine-2,3,3-d3, followed by purification using techniques such as chromatography and recrystallization.
| Synthetic Step | Reagents and Conditions | Key Outcome | Reference Principle |
|---|---|---|---|
| Aromatic Ring Deuteration | Benzene, D₂SO₄/D₂O or Pt/C, D₂ gas | Formation of C₆D₅- moiety | Electrophilic aromatic substitution or catalytic H/D exchange |
| Backbone Deuteration (β-position) | L-Phenylalanine, Pd/C, D₂O, H₂ | Selective deuteration at C-3 | Heterogeneous catalysis |
| Backbone Deuteration (α and β-positions) | Protected phenylalanine precursor, base, D₂O | Deuteration at C-2 and C-3 | Base-catalyzed H/D exchange |
| Stereocontrol | Chiral auxiliaries (e.g., N-phthaloyl group) | Enantiomerically pure L-isomer | Asymmetric synthesis |
Biotechnological and Microbial Synthesis Approaches for Deuterium Incorporation
Biotechnological and microbial methods offer an alternative and often more environmentally friendly approach to producing isotopically labeled amino acids. These methods typically involve culturing microorganisms in a medium enriched with deuterium.
Microbial Fermentation: Certain strains of bacteria, such as Brevibacterium methylicum, are capable of producing L-phenylalanine. By cultivating these bacteria in a growth medium where a significant portion of the water is replaced with deuterium oxide (D₂O) and a deuterated carbon source (e.g., deuterated methanol) is provided, the microorganisms will incorporate deuterium into the amino acids they synthesize. The level of deuterium incorporation can be controlled by adjusting the concentration of D₂O in the medium. This method can lead to high levels of deuteration in the resulting phenylalanine, including both the aromatic ring and the backbone. However, achieving the specific d8 labeling pattern of L-Phenyl-d5-alanine-2,3,3-d3 might require further optimization of the microbial strain and fermentation conditions.
Enzymatic Synthesis: Enzymes can be used for the stereoselective synthesis of deuterated amino acids. For example, phenylalanine ammonia-lyase (PAL) catalyzes the reversible amination of trans-cinnamic acid to L-phenylalanine. By using a deuterated cinnamic acid precursor and carrying out the reaction in a deuterated solvent, it is possible to introduce deuterium into the phenylalanine backbone. While this method offers excellent stereocontrol, synthesizing the specifically deuterated cinnamic acid precursor required for L-Phenyl-d5-alanine-2,3,3-d3 would be a significant synthetic challenge in itself.
| Approach | Organism/Enzyme | Principle | Potential for L-Phenyl-d5-alanine-2,3,3-d3 |
|---|---|---|---|
| Microbial Fermentation | Brevibacterium methylicum | Growth in D₂O and deuterated carbon source medium leads to biosynthetic incorporation of deuterium. | High levels of deuteration are achievable, but precise site-specificity to d8 may be challenging to control. |
| Enzymatic Synthesis | Phenylalanine Ammonia-Lyase (PAL) | Stereoselective amination of a deuterated trans-cinnamic acid precursor. | Offers high stereoselectivity but requires a complex, specifically deuterated starting material. |
Analytical Characterization of Isotopic Enrichment and Positional Purity
Following the synthesis of L-Phenyl-d5-alanine-2,3,3-d3, it is crucial to verify its isotopic enrichment, the specific positions of deuterium incorporation, and its stereochemical purity. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.
High-Resolution Mass Spectrometry for Isotopic Abundance and Integrity
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and, consequently, its isotopic composition.
Integrity and Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structural integrity of the synthesized molecule and to gain insights into the location of the deuterium atoms. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain deuterium. For example, the loss of a pentadeuterated phenyl group would result in a characteristic fragment ion, confirming the deuteration of the aromatic ring.
| Parameter | Technique | Information Obtained |
|---|---|---|
| Isotopic Enrichment | HRMS (e.g., ESI-Orbitrap) | Relative abundance of the M+8 isotopologue, allowing calculation of overall deuterium incorporation. |
| Positional Purity (Inferred) | Tandem MS (MS/MS) | Fragmentation pattern provides evidence for the location of deuterium atoms on the phenyl ring and the backbone. |
Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of isotopically labeled compounds, providing direct evidence of the location and stereochemistry of the incorporated isotopes.
Deuterium (²H) NMR: Direct detection of the deuterium nuclei via ²H NMR spectroscopy provides a definitive method for confirming the positions of deuteration. The ²H NMR spectrum of L-Phenyl-d5-alanine-2,3,3-d3 would show distinct signals corresponding to the deuterium atoms on the aromatic ring and at the C-2 and C-3 positions of the backbone. The chemical shifts of these signals would confirm their chemical environment.
Proton (¹H) NMR: The ¹H NMR spectrum is equally informative. The absence or significant reduction of proton signals at the corresponding positions (aromatic, C-2, and C-3) provides strong evidence for successful deuteration. The integration of any residual proton signals can be used to quantify the isotopic purity at each site.
Stereochemical Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments or the use of chiral shift reagents, can be employed to confirm the L-stereochemistry of the final product. By comparing the NMR data of the synthesized compound with that of an authentic L-phenylalanine standard, the stereochemical integrity can be verified.
| Technique | Information Obtained |
|---|---|
| ²H NMR | Direct observation of deuterium signals, confirming the positions of incorporation. |
| ¹H NMR | Absence of proton signals at deuterated positions, allowing for quantification of isotopic purity at each site. |
| Advanced NMR (e.g., NOESY, Chiral Shift Reagents) | Confirmation of the L-stereochemistry of the α-carbon. |
Advanced Analytical Applications of L Phenyl D5 Alanine 2,3,3 D3 in Biological Systems
Mass Spectrometry-Based Quantitative Methodologies
Mass spectrometry (MS) is a cornerstone of analytical biochemistry, enabling the sensitive detection and identification of molecules. The use of stable isotope-labeled compounds like L-Phenyl-d5-alanine-2,3,3-d3 significantly enhances the quantitative power of MS-based methods.
In quantitative mass spectrometry, an ideal internal standard is crucial for correcting analytical variability, such as sample loss during preparation and fluctuations in instrument response. Stable isotope-labeled compounds are considered the gold standard for this purpose. L-Phenyl-d5-alanine-2,3,3-d3 is an exemplary internal standard for the quantification of endogenous L-phenylalanine and its downstream metabolites. medchemexpress.compubcompare.ai
Because it is chemically identical to the analyte (L-phenylalanine), L-Phenyl-d5-alanine-2,3,3-d3 co-elutes during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass (a mass shift of +8 Da), it is easily distinguishable from the unlabeled analyte by the mass analyzer. sigmaaldrich.comsigmaaldrich.com By adding a known amount of the deuterated standard to a biological sample at the beginning of the workflow, the ratio of the endogenous analyte's signal to the standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for experimental variations. This approach is widely used in newborn screening for metabolic disorders like phenylketonuria (PKU), where precise measurement of phenylalanine levels is critical.
| Property | Description | Advantage in Quantitative MS |
|---|---|---|
| Chemical Homogeneity | Virtually identical chemical and physical properties to endogenous L-phenylalanine. | Ensures similar behavior during sample extraction, derivatization, chromatography, and ionization, minimizing analytical bias. |
| Mass Difference | Distinct mass-to-charge (m/z) ratio from the unlabeled analyte due to eight deuterium (B1214612) atoms. sigmaaldrich.com | Allows for clear differentiation and simultaneous detection of the analyte and the standard by the mass spectrometer without signal overlap. |
| Isotopic Purity | Synthesized with high isotopic enrichment (typically ≥98 atom % D). sigmaaldrich.com | Reduces interference from naturally occurring isotopes and ensures a clean, reliable signal for the standard. |
| Stability | Deuterium is a stable, non-radioactive isotope. | Permits safe, long-term experiments and use in clinical settings without the concerns associated with radioactive labels. smolecule.com |
Beyond its role as an internal standard, L-Phenyl-d5-alanine-2,3,3-d3 is a valuable tracer for metabolic studies. nih.gov By introducing the labeled compound into cells, tissues, or whole organisms, researchers can track its metabolic fate, elucidating pathway activities and fluxes. smolecule.com
In targeted metabolomics , researchers use L-Phenyl-d5-alanine-2,3,3-d3 to follow the specific pathways involving phenylalanine, such as its conversion to tyrosine by phenylalanine hydroxylase or its incorporation into proteins. nih.gov By measuring the rate of appearance of the deuterium label in downstream metabolites over time, one can quantify the flux through these specific biochemical routes. nih.gov
In untargeted metabolomics , the goal is broader: to globally profile all detectable metabolites. Here, L-Phenyl-d5-alanine-2,3,3-d3 helps in identifying novel or unexpected metabolites derived from phenylalanine. frontiersin.org When analyzing the complex data from an untargeted experiment, the characteristic isotopic signature of the deuterated tracer allows researchers to pinpoint all molecules that originated from the initial labeled precursor, aiding in their identification and pathway mapping. frontiersin.org This approach combines global metabolome analysis with tracer-based labeling to enhance the characterization of unknown compounds and classify them into specific submetabolomes. frontiersin.org
| Metric | Definition | Application with L-Phenyl-d5-alanine-2,3,3-d3 |
|---|---|---|
| Molar Percentage Excess (MPE) | The percentage of a metabolite pool that has incorporated the isotopic label. | Quantifies the enrichment of deuterium in phenylalanine and its derivatives (e.g., tyrosine), indicating the extent of tracer uptake and metabolism. nih.gov |
| Tracer-to-Tracee Ratio (TTR) | The ratio of the concentration of the labeled metabolite (tracer) to the unlabeled, endogenous metabolite (tracee). | Provides a direct measure of the relative abundance of the exogenously supplied tracer compared to the pre-existing pool, reflecting metabolic turnover. nih.gov |
| Isotopologue Distribution | The pattern of mass shifts in a metabolite resulting from the incorporation of one or more labeled atoms. | Helps to deduce the specific biochemical reactions a metabolite has undergone, as different enzymatic steps can alter the labeling pattern. |
The dynamics of the proteome—the entire set of proteins in a cell—are governed by the balance between protein synthesis and degradation. L-Phenyl-d5-alanine-2,3,3-d3 is an excellent tool for measuring these rates. In a technique known as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), cells can be grown in a medium where normal phenylalanine is replaced with L-Phenyl-d5-alanine-2,3,3-d3.
By analyzing peptides using mass spectrometry, researchers can distinguish between "old" proteins (containing unlabeled phenylalanine) and "new" proteins synthesized after the introduction of the label. The rate of incorporation of L-Phenyl-d5-alanine-2,3,3-d3 into the proteome provides a direct measure of protein synthesis rates. Conversely, by switching cells from a labeled medium back to an unlabeled one, the rate of disappearance of the labeled proteins can be tracked to determine protein degradation rates. This provides critical insights into how cellular processes, diseases, or drug treatments affect protein turnover. smolecule.com
Nuclear Magnetic Resonance Spectroscopy in Structural Biology and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamics of proteins in solution. However, as protein size increases, NMR spectra become exceedingly complex and crowded. Isotopic labeling, particularly with deuterium, is a key strategy to overcome these limitations.
Incorporating L-Phenyl-d5-alanine-2,3,3-d3 into a protein, often in a highly deuterated background, dramatically simplifies the ¹H-NMR spectrum. smolecule.comutoronto.ca The substitution of protons with deuterons removes their corresponding signals and reduces spin-spin coupling, which leads to sharper resonance lines for the remaining protons and reduces signal overlap. smolecule.com
This simplification is crucial for assigning chemical shifts to specific atoms in the protein, a prerequisite for structure determination. By selectively incorporating protonated amino acids like L-phenylalanine into an otherwise deuterated protein, specific proton-proton distances can be measured via the Nuclear Overhauser Effect (NOE), providing the geometric constraints needed to calculate the protein's three-dimensional fold. utoronto.ca This selective labeling approach, facilitated by precursors like L-Phenyl-d5-alanine-2,3,3-d3, is vital for structural studies of large proteins and protein complexes that would be intractable with uniformly protonated samples. nih.gov
| Spectral Parameter | Uniformly Protonated Protein | Selectively Labeled/Deuterated Protein |
|---|---|---|
| Spectral Resolution | Low for larger proteins due to severe signal overlap. | Significantly improved due to the removal of most proton signals. smolecule.com |
| Linewidths | Broad due to rapid relaxation and extensive proton-proton couplings. | Narrower and sharper, leading to higher sensitivity and resolution. utoronto.ca |
| Structural Information | Overwhelmed by a multitude of overlapping NOE signals, making assignments difficult. | Provides specific, long-range distance restraints between selectively protonated sites, enabling structure calculation. utoronto.canih.gov |
Proteins are not static entities; their function is intimately linked to their internal motions and conformational changes. nih.govutoronto.ca L-Phenyl-d5-alanine-2,3,3-d3 can be used to probe these dynamics. The substitution of hydrogen with deuterium can cause subtle changes, or perturbations, in the local environment. Observing how these perturbations affect the NMR signals of nearby nuclei can provide information about protein flexibility and conformational equilibria. smolecule.com
Furthermore, in studies of protein-ligand interactions, deuteration is invaluable. nih.gov By using a deuterated protein and a protonated ligand, researchers can use NMR techniques to selectively observe only the signals from the bound ligand, filtering out the overwhelming background from the protein. This allows for the precise characterization of the ligand's binding mode and the conformational changes it undergoes upon interaction with its target protein. The aromatic ring of phenylalanine is often involved in ligand binding, making L-Phenyl-d5-alanine-2,3,3-d3 particularly useful for studying these interactions. smolecule.comnih.gov
Integration with Chromatographic Separation Techniques (e.g., LC-MS, GC-MS)
The stable isotope-labeled compound L-Phenyl-d5-alanine-2,3,3-d3 serves as an exemplary internal standard (IS) for quantitative bioanalysis, seamlessly integrating with chromatographic separation techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its key advantage lies in its chemical and physical properties, which closely mimic the endogenous analyte L-phenylalanine. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. The mass difference of +8 amu, resulting from the eight deuterium atoms (five on the phenyl ring and three on the alanine (B10760859) side chain), allows for clear and distinct detection by the mass spectrometer without interfering with the signal of the unlabeled analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
In LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), L-Phenyl-d5-alanine-2,3,3-d3 is an effective internal standard for the precise quantification of L-phenylalanine and related compounds in complex biological matrices like plasma, urine, and tissue extracts. The use of hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating polar compounds like amino acids without the need for chemical derivatization, thus simplifying sample preparation.
One study developed a robust LC-MS/MS method where L-Phenyl-d5-alanine-2,3,3-d3 was used as an internal standard for the pharmacokinetic analysis of a different compound, demonstrating its utility due to similar retention behavior and the absence of matrix effects. semanticscholar.org Another study focused on the determination of free amino acids in sweet potatoes, employing a HILIC-MS/MS method where L-Phenyl-d5-alanine-2,3,3-d3 was one of the key internal standards for accurate quantification. usda.gov
The following tables summarize typical experimental parameters for the integration of L-Phenyl-d5-alanine-2,3,3-d3 in LC-MS/MS analysis.
Table 1: Illustrative LC-MS/MS Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition/Value | Reference |
|---|---|---|
| Chromatographic Column | Waters Atlantis® HILIC Silica (dimensions not specified) | semanticscholar.org |
| Mobile Phase | A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.0 with acetic acid) B: Acetonitrile | semanticscholar.org |
| Flow Rate | 0.2 mL/min | semanticscholar.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | semanticscholar.orgusda.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.orgusda.gov |
Table 2: MRM Transitions and Retention Time for L-Phenyl-d5-alanine-2,3,3-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |
|---|---|---|---|---|
| L-Phenyl-d5-alanine-2,3,3-d3 | 174.0 | 128.0 | Not specified | semanticscholar.org |
| L-Phenyl-d5-alanine-2,3,3-d3 | 174 | 128.20 | 5.9 | usda.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
The integration of L-Phenyl-d5-alanine-2,3,3-d3 with GC-MS is crucial for metabolic flux analysis and studies of biosynthetic pathways. Due to the low volatility of amino acids, a derivatization step is typically required to convert them into more volatile compounds suitable for gas chromatography.
In a notable study investigating the biosynthesis of phenylacetonitrile (B145931) in plant leaves, L-Phenyl-d5-alanine-2,3,3-d3 was administered as a precursor. core.ac.uk The subsequent analysis of the volatile compounds by GC-MS allowed researchers to trace the deuterium label and confirm that phenylacetonitrile was derived from L-phenylalanine. core.ac.uk Another research effort used this compound as part of a spike-in experiment in human plasma to assess the capability of GC-MS platforms in detecting changes in metabolite levels, highlighting its role in method validation and quality control. nih.gov
The tables below provide an overview of typical GC-MS parameters used in studies involving L-Phenyl-d5-alanine-2,3,3-d3.
Table 3: Representative GC-MS System and Operating Conditions
| Parameter | Condition/Value | Reference |
|---|---|---|
| GC-MS System | Perkin–Elmer Clarus 600 GC–MS | core.ac.uk |
| Capillary Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) | core.ac.uk |
| Carrier Gas | Helium | core.ac.uk |
| Flow Rate | 1.0 mL/min | core.ac.uk |
| Injector Temperature | 250 °C | core.ac.uk |
| Oven Temperature Program | Initial 50 °C (hold 3 min), ramp at 10 °C/min to 290 °C (hold 3 min) | core.ac.uk |
| Ionization Energy | 70 eV | core.ac.uk |
| Detection Mode | Selected Ion Monitoring (SIM) | core.ac.uk |
Table 4: Derivatization and Analysis in GC-MS Metabolomics
| Step | Description | Reference |
|---|---|---|
| Sample Type | Human Plasma | nih.gov |
| Spike-in Compound | L-phenyl-d5-alanine-2,3,3,-d3 | nih.gov |
| Derivatization | Required for GC-MS analysis of amino acids (specific agent not detailed in abstract) | nih.gov |
| Purpose | To evaluate the ability of GC-MS platforms (GC-TOF-MS, GC-qMS, GC-SIM-MS) to detect concentration changes. | nih.gov |
Mechanistic Investigations of Biochemical Pathways Using L Phenyl D5 Alanine 2,3,3 D3
Elucidation of Metabolic Fluxes and Network Dynamics
Stable isotope tracers like L-Phenyl-d5-alanine-2,3,3-d3 are indispensable for metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions within a biological network. By introducing the labeled compound, researchers can follow the journey of the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites, providing a dynamic view of cellular metabolism.
L-Phenyl-d5-alanine-2,3,3-d3 serves as an ideal tracer for dissecting the anabolic and catabolic fates of phenylalanine. In anabolic pathways, the primary fate of phenylalanine is its incorporation into proteins. In catabolic routes, it can be converted into a wide array of compounds. For instance, in the yeast Saccharomyces cerevisiae, phenylalanine is a precursor for the synthesis of 2-phenylethanol, a valuable flavor compound, via the Ehrlich pathway. nih.gov By supplying labeled phenylalanine, researchers can trace its conversion through transamination, decarboxylation, and reduction steps. nih.gov
Another critical catabolic fate in many organisms, including humans, is the hydroxylation of phenylalanine to form tyrosine, a reaction catalyzed by phenylalanine hydroxylase. nih.gov Tracing studies using deuterated phenylalanine allow for the direct measurement of this conversion rate. nih.gov In plants, phenylalanine is a precursor for thousands of metabolites, and its synthesis occurs predominantly in plastids. nih.gov Studies in Petunia hybrida have utilized labeled phenylalanine to investigate its export from plastids and the subsequent impact on the flux distribution throughout the extensive phenylpropanoid network. nih.gov The use of L-Phenyl-d5-alanine-2,3,3-d3 enables precise tracking of these metabolic transformations, offering insights into pathway regulation and interconnectivity. smolecule.com
Beyond simply identifying pathways, L-Phenyl-d5-alanine-2,3,3-d3 allows for the quantitative analysis of metabolic fluxes. Following administration of the tracer, samples are collected over time and analyzed by mass spectrometry. The degree of deuterium enrichment in phenylalanine and its downstream metabolites provides a direct measure of the rate at which these pathways are operating.
This quantitative approach is exemplified by studies on plant metabolism. Research has shown that the rate of phenylalanine export from plastids can directly regulate the metabolic flux through the entire aromatic amino acid network. nih.gov By overexpressing or downregulating a specific plastidial transporter and using a labeled tracer, it was possible to quantify the resulting changes in pathway flux, demonstrating a key control point in metabolism. nih.gov Such quantitative flux analysis provides critical data for understanding metabolic regulation and for metabolic engineering efforts aimed at enhancing the production of specific compounds.
Table 1: Representative Metabolic Flux Data in a Plant Model System This interactive table is based on findings related to the regulation of the phenylalanine biosynthetic pathway.
| Experimental Condition | Key Enzyme/Transporter Activity | Relative Flux through Phenylalanine Pathway (%) |
| Wild Type (Control) | Normal | 100 |
| Transporter Overexpression | Increased | 145 |
| Transporter Downregulation (RNAi) | Decreased | 60 |
Assessment of Protein Synthesis and Turnover Kinetics
The dynamics of protein synthesis and degradation are fundamental to cellular health, adaptation, and disease. L-Phenyl-d5-alanine-2,3,3-d3 is a widely used tracer for measuring these kinetics with high precision, particularly the fractional synthesis rates (FSR) of proteins.
The fractional synthesis rate represents the fraction of a protein pool that is newly synthesized within a specific timeframe. To measure FSR, L-Phenyl-d5-alanine-2,3,3-d3 is introduced into the system, often via a flooding dose or continuous infusion, to enrich the precursor pool of free amino acids. The rate of its incorporation into tissue proteins is then measured over time. nih.gov This involves taking tissue samples (e.g., muscle biopsies), hydrolyzing the protein, and measuring the isotopic enrichment of the protein-bound phenylalanine using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
This precursor-product principle allows for the calculation of FSR in various tissues. A key advantage of using deuterated phenylalanine is the ability to measure very low levels of enrichment in tissue protein with high precision, which is essential for clinical studies. nih.gov For example, a GC/MS method for d5-phenylalanine demonstrated coefficients of variation as low as 1.2% for samples with 0.05 atom percent excess enrichment. nih.gov This precision enables accurate FSR measurements in diverse model systems, from fish to humans. nih.govphysiology.orgnih.gov
Table 2: Fractional Synthesis Rate (FSR) of Mixed Muscle Protein in Older Adults Data derived from a study comparing FSR during basal and fed states using [ring-²H₅]phenylalanine. physiology.orgnih.gov
| Physiological State | Tracer Amino Acid | Mean FSR (%/hour) | Standard Deviation |
| Basal (Fasted) | Phenylalanine | 0.051 | 0.004 |
| Fed | Phenylalanine | 0.066 | 0.005 |
A major application of FSR measurement is to understand how protein dynamics change in response to various stimuli, such as nutrition, exercise, or disease. By using L-Phenyl-d5-alanine-2,3,3-d3, researchers can precisely quantify the anabolic or catabolic effects of different physiological conditions.
Studies have demonstrated the utility of this approach in various contexts:
Nutritional State: In Arctic charr, the FSR of liver and muscle protein was measured to compare fed versus starved conditions, revealing metabolic adaptations to nutrient availability. nih.gov In older adults, the transition from a fasted to a fed state stimulated a significant increase in muscle protein FSR, an effect that was precisely quantified using deuterated phenylalanine. physiology.orgnih.gov
Physical Exercise: Following resistance exercise in humans, rates of muscle protein synthesis and degradation are both accelerated. paulogentil.com Isotopic tracers are essential for dissecting these concurrent processes and determining the net protein balance. paulogentil.com
Food Matrix Effects: The availability of amino acids from dietary protein can be influenced by the food in which it is consumed. Studies using intrinsically labeled milk and meat produced with L-[ring-d5]phenylalanine have shown that consuming protein within a mixed food matrix can delay the appearance and peak of amino acids in the plasma compared to consuming the protein isolate alone. researchgate.net
Table 3: Impact of Physiological Condition on Protein Synthesis This interactive table summarizes findings from various studies on differential protein turnover.
| Model System | Condition 1 | Condition 2 | Observed Effect on FSR |
| Arctic Charr | Starved | Fed | Significant Increase |
| Older Adults | Fasted | Fed (Mixed Meal) | ~30% Increase |
| Humans | Rest | Post-Resistance Exercise | Significant Increase |
| Humans | Whey Protein Isolate | Whey Protein in Food Matrix | Delayed Amino Acid Availability |
Determination of Kinetic Isotope Effects (KIE) in Enzymatic Reactions
The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the heavier isotope forms a stronger covalent bond, requiring more energy to break. Measuring KIEs provides profound insights into reaction mechanisms, particularly the rate-determining steps and the geometry of transition states.
When L-Phenyl-d5-alanine-2,3,3-d3 is a substrate in an enzymatic reaction, a KIE can be observed if a carbon-deuterium (C-D) bond is broken or its vibrational environment is altered in the rate-limiting step of the reaction. A prominent example is the hydroxylation of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase. nih.gov This reaction involves the cleavage of a bond on the phenyl ring. nih.gov
Studies comparing the hydroxylation rate of [phenyl-2H5]phenylalanine to that of [1-13C]phenylalanine have found that the rate measured with the deuterated tracer is substantially lower. nih.gov This indicates a significant KIE, where the enzymatic cleavage of the C-D bond is slower than that of a corresponding C-H bond. nih.gov This finding is crucial not only for understanding the enzyme's mechanism but also has practical implications for metabolic studies, as it means that the choice of tracer can influence the measured rate of a metabolic pathway. nih.gov The presence of a KIE can thus be exploited as a tool to delineate specific enzymatic steps and characterize transition-state structures. unl.eduicm.edu.pl
Table 4: Kinetic Isotope Effect on Phenylalanine Hydroxylation Data based on findings comparing hydroxylation rates of different phenylalanine isotopologues. nih.gov
| Phenylalanine Tracer | Relative Rate of Conversion to Tyrosine | Implication |
| [1-¹³C]Phenylalanine | 100% (Reference) | No primary KIE expected |
| [phenyl-²H₅]Phenylalanine | Significantly < 100% | Indicates a primary KIE during hydroxylation |
Probing Reaction Mechanisms through Deuterium-Induced Rate Changes
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the bond to this atom is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into reaction mechanisms. A primary KIE is observed when a bond to the isotopically labeled atom is cleaved in the slowest step of the reaction. The greater mass of deuterium compared to protium (B1232500) results in a lower zero-point vibrational energy for a C-D bond versus a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate (a "normal" KIE, kH/kD > 1).
Conversely, secondary KIEs occur when the labeled atom is not directly involved in bond breaking but is located at a position that experiences a change in its environment, such as a change in hybridization, during the reaction. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).
In the context of enzymatic reactions involving L-phenylalanine, deuteration at specific positions, as in L-Phenyl-d5-alanine-2,3,3-d3, allows researchers to dissect individual steps of the catalytic cycle. For instance, a significant KIE upon using a substrate deuterated at the site of hydroxylation can indicate that C-H bond cleavage is a rate-limiting part of the mechanism. The magnitude of the KIE can further help to distinguish between different possible transition states.
Studies on Phenylalanine Hydroxylase and Related Aromatic Amino Acid Enzymes
Phenylalanine hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for converting L-phenylalanine to L-tyrosine. This reaction is the rate-limiting step in the catabolic pathway of phenylalanine, and its deficiency leads to the genetic disorder phenylketonuria (PKU). nih.gov Aromatic amino acid hydroxylases, including PAH, are a family of enzymes that play essential roles in biosynthesis and metabolism. wikipedia.org The precise mechanism by which PAH and related enzymes hydroxylate their aromatic substrates has been a subject of intense investigation, with deuterated phenylalanine isotopologues serving as key research tools.
Deuterium Kinetic Isotope Effects on CvPheH with [ring-²H₅]-Phenylalanine
| Pterin Cofactor | Dkcat (kH/kD) |
|---|---|
| 6-Methyltetrahydropterin (6-MePH₄) | 1.2 |
| 6,7-Dimethyltetrahydropterin (DMPH₄) | 1.4 |
Data adapted from Francisco, W. A., et al. (2003). nih.gov
Furthermore, investigations into related enzymes have revealed fascinating differences in mechanism. For instance, phenylalanine 3-hydroxylase (Phe3H) from Streptomyces coeruleorubidus, which catalyzes the formation of meta-tyrosine, was studied using [3,5-D₂]-L-phenylalanine. nih.govcore.ac.uk Surprisingly, the reaction resulted in the almost complete loss of one deuterium atom, which contrasts sharply with the high retention of the isotope typically seen in PAH-catalyzed reactions due to the NIH shift. nih.gov This finding suggests that Phe3H may operate through a different mechanism, possibly involving direct, enzyme-catalyzed deprotonation after the initial electrophilic attack, bypassing or modifying the conventional NIH shift pathway. nih.govcore.ac.uk A key residue, T202, was identified as being crucial in mediating this mechanistic control. nih.gov
Deuterium Retention in Hydroxylation of Phenylalanine Isotopologues
| Enzyme | Substrate | Product | Deuterium Retention (%) |
|---|---|---|---|
| Phenylalanine para-Hydroxylase (PAH) | [4-²H]-L-Phenylalanine | L-Tyrosine | >60% |
| Phenylalanine meta-Hydroxylase (Phe3H) | [3,5-D₂]-L-Phenylalanine | meta-L-Tyrosine | ~0% (one D atom is lost) |
| Phe3H T202A Mutant | [3,5-D₂]-L-Phenylalanine | meta-L-Tyrosine | 75% |
Data compiled from findings in Bugg, T. D. H. (2020) and other related studies. nih.govcore.ac.uk
In addition to KIE studies, hydrogen/deuterium exchange (HDX) coupled with mass spectrometry has been used to examine conformational changes in PAH. nih.gov These experiments have shown that the binding of the substrate L-phenylalanine induces significant conformational shifts, particularly at the interface between the enzyme's regulatory and catalytic domains. This provides a mechanistic basis for the allosteric activation of the enzyme by its own substrate. nih.gov
Collectively, these studies underscore the immense value of using specifically deuterated substrates like L-Phenyl-d5-alanine-2,3,3-d3. By observing the kinetic consequences of isotopic substitution, researchers can meticulously dissect enzyme mechanisms, identify rate-limiting steps, and even uncover novel biochemical transformations. These mechanistic insights are fundamental to understanding metabolic diseases and developing new biocatalytic processes.
Application in Advanced Biological Systems Research Non Human Focused
Cellular and Organoid Models for Metabolic Perturbation Analysis
The use of stable isotope tracers like L-Phenyl-d5-alanine-2,3,3-d3 in cellular and organoid models provides a dynamic view of metabolic processes that is not achievable with traditional endpoint measurements. These models, which can recapitulate key aspects of in vivo physiology, are instrumental in dissecting the intricate metabolic networks that govern cellular function and dysfunction.
Investigating Cellular Responses to Nutritional and Environmental Stimuli
In vitro studies utilizing isotopically labeled amino acids are crucial for understanding how cells adapt their metabolic processes in response to changes in their environment, such as nutritional abundance or scarcity. By introducing L-Phenyl-d5-alanine-2,3,3-d3 into cell culture media, researchers can trace the fate of phenylalanine under various conditions. For instance, in Chinese Hamster Ovary (CHO) cells, stable-isotope tracing has been employed to identify and trace the origins of secreted metabolic by-products. digitellinc.comresearchgate.net This approach allows for the quantification of how nutritional inputs, like an excess or deficiency of specific amino acids, can alter metabolic fluxes and lead to the production of potentially growth-inhibiting or beneficial compounds. digitellinc.com
Such studies can reveal how nutritional stress impacts key metabolic pathways, including protein synthesis, catabolism, and the synthesis of specialized metabolites. The ability to track the labeled phenylalanine through various intracellular pools and into secreted products provides a quantitative measure of cellular metabolic flexibility.
Pathway Remodeling in In Vitro Models of Metabolic Disorders
Organoid models, which are three-dimensional cell cultures that mimic the structure and function of organs, are increasingly being used to study metabolic diseases. nih.gov In the context of metabolic disorders involving amino acid metabolism, such as Phenylketonuria (PKU), organoids offer a platform to investigate the biochemical consequences of genetic defects. nih.gov While direct studies using L-Phenyl-d5-alanine-2,3,3-d3 in PKU organoid models are emerging, the principle of using deuterated phenylalanine tracers is well-established for studying phenylalanine metabolism. nih.gov
In such models, introducing the labeled compound would allow for precise measurement of the extent of pathway disruption. For example, in a liver organoid model of PKU, the conversion of labeled phenylalanine to labeled tyrosine would be significantly reduced, a hallmark of the disease. nih.gov This allows for detailed investigation into how metabolic pathways are remodeled in response to the genetic defect and for the preclinical assessment of potential therapeutic interventions aimed at restoring normal metabolic function.
In Vivo Tracer Studies in Animal and Plant Model Organisms
Whole-Body and Organ-Specific Phenylalanine Metabolism in Non-Human Mammalian Models
Stable isotope tracers have been instrumental in defining the kinetics of phenylalanine in animal models, providing insights into protein synthesis, breakdown, and inter-organ metabolism. nih.gov In studies involving pigs, for instance, the use of deuterated phenylalanine has allowed for the quantification of intestinal and hepatic metabolism of this amino acid. physiology.org By administering the tracer and sampling blood from key vessels, researchers can determine the rates of phenylalanine uptake, release, and conversion to other metabolites in specific organs. physiology.orgnih.gov
These studies have revealed that a significant portion of dietary phenylalanine is metabolized by the gut during its first pass, highlighting the importance of the splanchnic tissues in amino acid metabolism. physiology.org The use of deuterated tracers has also been fundamental in early studies in rats to establish the metabolic link between phenylalanine and tyrosine. nih.gov
Table 1: Representative Findings from In Vivo Phenylalanine Tracer Studies in Animal Models
| Animal Model | Tracer Used | Key Finding | Reference |
| Pigs | [phenyl-2H5]phenylalanine | In the fed state, splanchnic tissues metabolized 45% of the enteral tracer, with intestinal metabolism accounting for 76% of this extraction. | physiology.org |
| Rats | Deuterated DL-phenylalanine | Demonstrated that 20-30% of tyrosine in the proteins of internal organs was derived from the phenylalanine tracer, proving the metabolic conversion. | nih.gov |
| Rats | L-[2, 6-(3)H]-Phenylalanine | Showed that phenylalanine tracers equilibrate well between plasma and blood cells, allowing for consistent whole-body production rate calculations from plasma samples. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Analysis of Plant Metabolic Pathways (e.g., Phenylpropanoid Pathway)
In plants, phenylalanine is the precursor to a vast array of secondary metabolites known as phenylpropanoids, which are crucial for growth, development, and defense. nih.govcropj.comnih.gov Isotopic labeling with compounds like L-Phenyl-d5-alanine-2,3,3-d3 is a powerful technique to trace the flow of carbon from phenylalanine into this complex metabolic network. frontiersin.orgnih.gov
By supplying labeled phenylalanine to plants, such as Arabidopsis thaliana, and analyzing the resulting metabolites using mass spectrometry, researchers can identify which compounds are derived from this amino acid. nih.gov This approach has been used to identify numerous metabolites within the phenylpropanoid pathway and to study how the pathway is regulated in response to genetic mutations or environmental stresses. nih.gov For example, this method can quantify the flux of phenylalanine into the biosynthesis of lignin, flavonoids, and other important plant compounds. nih.govnih.gov
Table 2: Application of Phenylalanine Tracers in Plant Phenylpropanoid Pathway Analysis
| Plant Model | Tracer Used | Research Focus | Key Finding | Reference |
| Arabidopsis thaliana | [13C6]-Phenylalanine | Identification of metabolites derived from phenylalanine. | Developed a computational pipeline to automatically identify metabolites produced from the labeled precursor, defining the "Phe-derived metabolome". | nih.gov |
| Wheat | 13C9-labeled phenylalanine | Improved characterization of unknown metabolites and their classification into tracer-derived submetabolomes. | A total of 122 metabolites were identified as belonging to the phenylalanine-derived submetabolome. | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Methodological Considerations and Challenges in the Application of L Phenyl D5 Alanine 2,3,3 D3
Considerations for Tracer Delivery and Sampling in Complex Biological Matrices
The introduction of L-Phenyl-d5-alanine-2,3,3-d3 into a biological system and the subsequent collection of samples for analysis are critical steps that can significantly influence experimental outcomes. The complexity of biological matrices, such as blood, plasma, tissue, and cell culture media, presents unique challenges that must be addressed to ensure data accuracy and reproducibility.
Tracer Delivery: The method of introducing the tracer must ensure it is bioavailable and effectively mixes with the endogenous pool of the unlabeled compound. Common delivery methods include intravenous infusion for in vivo studies in animals or humans, or direct addition to cell culture media for in vitro experiments. The goal is to achieve a steady-state isotopic enrichment, where the ratio of the labeled to unlabeled compound remains relatively constant over the measurement period. Challenges in this phase include ensuring the purity of the tracer solution and avoiding contamination, which could alter the perceived isotopic enrichment.
Sampling from Biological Matrices: Extracting the tracer and its metabolites from complex matrices requires robust and validated protocols. Biological samples contain a multitude of proteins, lipids, and other small molecules that can interfere with analysis.
Sample Collection: The timing of sample collection is crucial for capturing the metabolic process of interest. For dynamic studies, a time-course collection is often necessary.
Sample Preparation: Immediate processing or flash-freezing of samples is often required to quench metabolic activity and prevent degradation of the analyte. Standard preparation techniques involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and enrich the analyte of interest. The efficiency of these extraction methods must be high and reproducible to avoid introducing bias.
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization of the amino acid is often necessary to increase its volatility and improve chromatographic separation. The derivatization reaction must be consistent and not introduce isotopic fractionation.
The table below outlines key considerations for the delivery and sampling phases when using amino acid tracers in different biological systems.
| Phase | Consideration | Application in Cell Culture | Application in Animal/Human Studies |
| Tracer Delivery | Method | Direct addition to media | Intravenous infusion, oral gavage |
| Purity | Ensure sterile, endotoxin-free tracer solution | Ensure pharmaceutical-grade purity and sterility | |
| Steady-State | Allow for equilibration time in media | Achieve steady-state enrichment in plasma | |
| Sampling | Matrix | Cell lysates, culture media | Blood, plasma, urine, tissue biopsies |
| Quenching | Rapid harvesting and quenching with cold solvent | Immediate centrifugation of blood, flash-freezing of tissues | |
| Preparation | Protein precipitation, solid-phase extraction | Deproteinization, metabolite extraction |
Analytical Challenges in Isotope Ratio Measurement and Data Interpretation for Deuterated Compounds
Once samples are prepared, the accurate measurement of the isotopic ratio of L-Phenyl-d5-alanine-2,3,3-d3 to its endogenous counterpart (L-phenylalanine) is paramount. This process is fraught with analytical hurdles, primarily associated with the use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
Mass Spectrometry (MS): MS is the most common technique for quantifying stable isotope tracers. However, several challenges exist:
Isotopic Purity: The initial isotopic purity of the tracer must be accurately known. rsc.org Commercially available L-Phenyl-d5-alanine-2,3,3-d3 typically has an isotopic purity of around 98 atom % D. sigmaaldrich.comsigmaaldrich.com This means a small percentage of molecules are not fully deuterated, which must be accounted for in calculations.
Distinguishing Isotopologues: High-resolution mass spectrometry (HRMS) can determine the presence of different isotopologues (molecules that differ only in their isotopic composition), but it cannot differentiate between isotopomers (molecules with the same number of isotopic atoms but at different positions). acs.org This is a significant limitation when tracking metabolic pathways where the position of the label is important. acs.org
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled compound and in the analytical reagents must be corrected for, as it can contribute to the signal at the mass-to-charge ratio of the deuterated tracer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR can provide positional information about the deuterium (B1214612) labels, it faces its own set of challenges. rsc.org
Signal Overlap: In complex mixtures, NMR signals from different isotopologues and isotopomers can overlap, making unambiguous identification and quantification difficult. acs.org
Sensitivity: NMR is generally less sensitive than MS, requiring larger sample amounts, which may not always be feasible when working with biological samples.
A newer technique, Molecular Rotational Resonance (MRR) spectroscopy , has emerged as a powerful tool that can overcome some of these limitations by providing a complete description of the isotopic composition, revealing the structural identity and percent composition of a complex mixture of isotopomers without significant spectral overlap. acs.org
The following table compares the primary analytical techniques used for deuterated compounds.
| Analytical Technique | Strengths | Challenges | Relevance to L-Phenyl-d5-alanine-2,3,3-d3 |
| Mass Spectrometry (MS) | High sensitivity, high throughput | Isotopic purity correction required, difficulty distinguishing isotopomers, potential for back-exchange artifacts. acs.orgresearchgate.net | Primary tool for quantifying enrichment in biological samples. |
| NMR Spectroscopy | Provides positional information on labels, confirms structural integrity. rsc.org | Lower sensitivity, potential for signal overlap in complex mixtures. acs.org | Useful for verifying the position of deuterium atoms and assessing isotopic scrambling. |
| MRR Spectroscopy | Unambiguously identifies and quantifies individual isotopomers, eliminates spectral overlap. acs.org | Less common, requires specialized instrumentation. | Offers the potential for highly detailed analysis of tracer metabolism, overcoming limitations of MS and NMR. acs.org |
Strategies for Mitigating Isotopic Exchange and Scrambling Artifacts in Experimental Design
A significant challenge in using deuterated compounds is the potential for the deuterium atoms to exchange with protons from the surrounding environment (isotopic exchange) or to move to different positions within the molecule (scrambling). acs.org These artifacts can lead to a misinterpretation of metabolic pathways and an underestimation of isotopic enrichment.
Isotopic Exchange (Back-Exchange): This phenomenon is particularly problematic during sample preparation and analysis, especially for deuterium atoms attached to heteroatoms (O, N, S) or activated carbons. In L-Phenyl-d5-alanine-2,3,3-d3, the deuterium atoms on the phenyl ring are generally stable, but those on the aliphatic chain could be more susceptible under certain conditions. Back-exchange often occurs when samples are exposed to aqueous environments, particularly at non-neutral pH or elevated temperatures. researchgate.net
Isotopic Scrambling: This involves the intramolecular rearrangement of isotopes. It can occur during certain chemical reactions or enzymatic processes, as well as during some mass spectrometry ionization techniques. acs.org For example, H/D scrambling can yield complex mixtures of isotopologues and isotopomers, complicating data analysis. acs.org
Mitigation Strategies: A well-designed experiment can minimize these artifacts.
Control of pH and Temperature: Sample preparation should be conducted under controlled pH and low-temperature conditions to minimize the rate of back-exchange. acs.orgresearchgate.net For instance, quenching reactions and performing extractions at low temperatures can preserve the isotopic integrity of the molecule. acs.org
Rapid Sample Processing: Minimizing the time between sample collection and analysis reduces the opportunity for exchange to occur. Lyophilization (freeze-drying) can be an effective way to remove water and store samples long-term without significant back-exchange.
Use of Aprotic Solvents: Whenever possible, using aprotic (non-proton-donating) solvents during extraction and preparation steps can reduce the source of protons for exchange.
Optimized Analytical Methods: In mass spectrometry, using "soft" ionization techniques can reduce in-source scrambling. The parameters of the analytical workflow, including the liquid chromatography mobile phase, should be optimized to minimize exchange.
High Purity Starting Material: Ensuring the high isotopic and regioselective purity of the initial tracer through advanced synthetic methods, such as continuous-flow technology, can prevent the introduction of scrambled isomers at the start of the experiment. nih.gov
The table below summarizes common artifacts and the strategies to mitigate them.
| Artifact | Description | Primary Cause | Mitigation Strategy |
| Isotopic Back-Exchange | Loss of deuterium from the tracer to the surrounding solvent (e.g., water). researchgate.net | Exposure to aqueous environments, non-neutral pH, elevated temperature. | Rapid sample workup at low temperature, pH control, lyophilization. acs.orgresearchgate.net |
| Isotopic Scrambling | Rearrangement of deuterium atoms to different positions on the molecule. acs.org | Certain enzymatic reactions, harsh chemical conditions, some MS ionization methods. | Use of soft ionization techniques, careful design of derivatization reactions. |
| Under-deuteration | Presence of isotopologues with fewer deuterium atoms than intended in the tracer stock. acs.org | Incomplete deuteration during synthesis, hydrogen isotope exchange (HIE). acs.org | Use of highly purified tracer, advanced synthetic methods to ensure isotopic purity. nih.gov |
By carefully considering these methodological factors, researchers can harness the full potential of L-Phenyl-d5-alanine-2,3,3-d3 as a powerful tracer to elucidate complex biological processes with high accuracy and confidence.
Emerging Research Frontiers and Future Perspectives for Deuterated Phenylalanine Tracers
Integration with Multi-Omics Technologies (e.g., Fluxomics, Proteomics, Metabolomics)
The true power of tracers like L-Phenyl-d5-alanine-2,3,3-d3 is realized when their application is integrated with systems-level "multi-omics" approaches. This integration provides a dynamic and comprehensive view of metabolic regulation that is not achievable with any single technology. nih.gov
Fluxomics : Stable isotope tracing is the core of metabolic flux analysis (fluxomics), which aims to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing L-phenylalanine-d8, researchers can trace the journey of the deuterated atoms through various metabolic pathways. nih.gov This allows for the calculation of fluxes, revealing how cells and organisms utilize phenylalanine and other connected metabolites under different physiological or pathological conditions. nih.gov This approach is invaluable for understanding metabolic reprogramming in diseases like cancer. nih.gov
Proteomics : In proteomics, deuterated phenylalanine tracers are fundamental for measuring protein synthesis and turnover rates. When L-phenylalanine-d8 is supplied, it is incorporated into newly synthesized proteins. By using mass spectrometry to measure the ratio of labeled to unlabeled phenylalanine in protein hydrolysates over time, researchers can calculate the fractional synthesis rate of specific proteins or the entire proteome. nih.govresearchgate.net This technique has been instrumental in understanding protein dynamics in response to various stimuli, such as diet and exercise. researchgate.netnih.gov
Metabolomics : Untargeted and targeted metabolomics provide a snapshot of the metabolites present in a biological sample. When combined with L-phenylalanine-d8 tracing, metabolomics can identify and quantify the downstream products of phenylalanine metabolism. nih.govmdpi.com This helps to elucidate pathway activities and identify metabolic bottlenecks or shifts. For instance, in disorders like phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, tracing studies can precisely quantify the extent of the metabolic block and identify alternative metabolites that accumulate. mdpi.comnih.gov
| Omics Field | Primary Application | Key Information Gained | Primary Analytical Technique |
|---|---|---|---|
| Fluxomics | Quantifying metabolic pathway rates | Dynamic rates of phenylalanine utilization and conversion | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Proteomics | Measuring protein synthesis and turnover | Rates of whole-body and tissue-specific protein synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Metabolomics | Tracing the fate of metabolites | Identification and quantification of phenylalanine-derived metabolites | Gas Chromatography-MS (GC-MS), LC-MS |
Development of Novel Deuterated Phenylalanine Analogs for Specific Research Questions
While L-phenylalanine-d8 is a versatile tracer, the synthesis of novel, selectively deuterated phenylalanine analogs is a burgeoning field aimed at answering highly specific biological questions. nih.govnih.govacs.org The strategic placement of deuterium (B1214612) atoms can provide unique insights that broadly labeled compounds cannot.
The rationale for developing new analogs includes:
Probing Specific Enzyme Mechanisms : Placing deuterium at a site of enzymatic action can result in a kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. Measuring the KIE can provide detailed information about an enzyme's mechanism.
Improving Metabolic Stability : In drug development, deuteration of specific sites on a molecule that are prone to metabolic breakdown can slow its metabolism, improving its pharmacokinetic profile. nih.govmdpi.com While L-phenylalanine is a natural amino acid, this principle is applied to the development of deuterated drugs.
Multiplexing Experiments : Using different isotopologues of phenylalanine (e.g., d3, d5, d8) in the same experiment allows researchers to simultaneously track multiple pools or fluxes, increasing the data output from a single study.
The synthesis of these specific analogs requires sophisticated chemical methods to control the exact position of the deuterium labels. nih.govacs.org
| Analog | Labeling Pattern | Specific Research Application |
|---|---|---|
| L-[ring-2H5]phenylalanine | Five deuterium atoms on the phenyl ring | Studying phenylalanine hydroxylase activity and in vivo conversion to tyrosine. nih.gov |
| DL-[α,β,β-2H3]phenylalanine | Deuterium on the alpha and beta carbons | Used in solid-phase peptide synthesis to create labeled peptides for structural studies. arizona.edu |
| L-Phenyl-d5-alanine-2,3,3-d3 | Fully deuterated (d8) except for carboxyl and amino hydrogens | General tracer for protein synthesis, breakdown, and metabolic flux analysis. medchemexpress.comsigmaaldrich.com |
Advancements in High-Throughput Isotopic Tracing and Imaging Methodologies
The utility of deuterated tracers is intrinsically linked to the analytical technologies used for their detection and quantification. Recent advancements are pushing the boundaries of what can be achieved in terms of speed, sensitivity, and spatial resolution.
High-Throughput Mass Spectrometry : Modern mass spectrometry platforms, particularly those coupled with liquid chromatography (LC-MS), allow for the rapid and sensitive analysis of hundreds of samples. nih.gov Automation in sample preparation and data analysis pipelines enables high-throughput screening, making large-scale metabolomics and proteomics studies that use stable isotope tracers more feasible. sigmaaldrich.com High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between different isotopologues with very small mass differences. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While less sensitive than MS, NMR offers unique advantages, such as the ability to determine the exact position of isotopic labels within a molecule without the need for chemical degradation. wellcomeopenresearch.org Recent developments in NMR technology, including higher field magnets and novel pulse sequences, are improving sensitivity and reducing acquisition times, making it more applicable for real-time tracing of metabolism. wellcomeopenresearch.org
Mass Spectrometry Imaging (MSI) : A revolutionary technique that allows for the visualization of the spatial distribution of molecules, including deuterated tracers, directly in tissue sections. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can map the incorporation of L-phenylalanine-d8 into proteins within different regions of a tissue, providing a spatial context to metabolic activity. youtube.com
Deuterium Metabolic Imaging (DMI) : An emerging magnetic resonance imaging (MRI) based technique that can non-invasively map the metabolism of deuterated substrates in vivo. nih.govismrm.org By administering a deuterated compound like deuterated glucose or water, DMI can create images that show where these molecules are being metabolized, offering a powerful tool for studying metabolic dynamics in living organisms, including applications in cancer imaging. nih.govismrm.org
These advanced methodologies are transforming the field, allowing researchers to move from bulk tissue measurements to single-cell and spatially resolved analyses, providing an unprecedented level of detail in the study of metabolism.
Q & A
Q. What are the key physicochemical properties of L-Phenyl-d5-alanine-2,3,3-d3 that influence its handling and storage in laboratory settings?
The molecular formula (C₉D₈H₃NO₂), molecular weight (173.24 g/mol), and deuterium distribution (d5 on the phenyl ring and d3 on the alanine side chain) are critical for handling. Storage at +4°C ensures stability, while shipping at room temperature is permissible . Safety protocols from related deuterated amino acids (e.g., L-Alanine-d3) recommend standard laboratory hygiene, including avoiding inhalation and skin contact, though no specific hazards are classified .
Q. How can researchers verify the isotopic purity and chemical identity of L-Phenyl-d5-alanine-2,3,3-d3 prior to experimental use?
Isotopic purity (≥98 atom% D) can be confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR), leveraging the compound’s SMILES notation ([2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])C@(N)C(=O)O) and InChI key for spectral matching . Certificates of Analysis (CoA) from suppliers provide batch-specific data, including deuterium enrichment and chemical purity .
Advanced Research Questions
Q. What methodological considerations are critical when incorporating L-Phenyl-d5-alanine-2,3,3-d3 into tracer studies for metabolic flux analysis?
Deuterium placement (phenyl-d5 and alanine-2,3,3-d3) must align with the metabolic pathways under investigation. For phenylalanine metabolism studies, ensure the deuterated phenyl ring remains intact during enzymatic processing to avoid isotopic scrambling. Use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium retention in downstream metabolites, referencing protocols from neurochemical and metabolic research .
Q. How does the deuteration pattern of L-Phenyl-d5-alanine-2,3,3-d3 affect its chromatographic behavior in reversed-phase HPLC, and what adjustments are required for optimal separation?
Deuterium substitution reduces polarity, potentially increasing retention time compared to non-deuterated analogs. Adjust mobile phase composition (e.g., acetonitrile:water ratio) or column temperature to resolve co-eluting peaks. For derivatives like N-FMOC-L-phenylalanine-d8 (C₂₄D₈H₁₃NO₄), optimize gradients to account for hydrophobicity changes .
Q. What strategies can be employed to resolve discrepancies in pharmacokinetic data obtained using different batches of L-Phenyl-d5-alanine-2,3,3-d3?
Batch variability in isotopic enrichment (e.g., d5 vs. d8 contaminants) can skew pharmacokinetic models. Cross-validate batches using high-resolution MS to quantify deuterium distribution. Normalize data using internal standards (e.g., D-Phenyl-d5-alanine-2,3,3-d3-N-FMOC) and apply batch-correction algorithms in pharmacokinetic software .
Q. How can researchers design controlled experiments to assess the stability of L-Phenyl-d5-alanine-2,3,3-d3 under varying pH and temperature conditions?
Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Monitor deuterium loss via time-resolved NMR or isotope-ratio MS. For biological matrices (e.g., plasma), use stabilization additives like sodium azide and compare degradation kinetics against non-deuterated controls .
Q. What advanced analytical techniques are required to distinguish L-Phenyl-d5-alanine-2,3,3-d3 from its diastereomers or deuterium positional isomers?
Chiral chromatography (e.g., using a Chirobiotic T column) coupled with circular dichroism (CD) detects enantiomeric impurities. High-field ²H NMR (e.g., 600 MHz) identifies positional isomerism by resolving deuterium signals at C2, C3, or phenyl positions .
Data Interpretation and Contradiction Analysis
Q. How should researchers address conflicting results in protein binding assays involving L-Phenyl-d5-alanine-2,3,3-d3?
Deuterium-induced isotopic effects may alter binding kinetics. Compare dissociation constants (Kd) with non-deuterated phenylalanine using surface plasmon resonance (SPR). Control for solvent isotope effects by repeating assays in D₂O-based buffers .
Q. What statistical approaches are recommended for analyzing small sample sizes in tracer studies using L-Phenyl-d5-alanine-2,3,3-d3?
Apply Bayesian hierarchical models to account for inter-individual variability. Use bootstrapping to estimate confidence intervals for metabolic flux rates, ensuring isotopic enrichment data is log-transformed to meet normality assumptions .
Synthesis and Derivatization
Q. What synthetic challenges arise when preparing N-protected derivatives of L-Phenyl-d5-alanine-2,3,3-d3, and how can they be mitigated?
Deuterium at the α-carbon (C2) may hinder Boc or Fmoc protection due to steric effects. Use mild coupling agents (e.g., HATU) and low-temperature (-20°C) conditions to minimize racemization. Confirm derivatization efficiency via ¹H NMR absence of α-proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
